molecular formula C23H19ClN2O5 B3458808 N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide

Cat. No. B3458808
M. Wt: 438.9 g/mol
InChI Key: YJUZRDRCHINQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide, also known as BTB-1, is a synthetic compound that belongs to the class of benzamide derivatives. It has been studied extensively for its potential use in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide involves its binding to the sigma-1 receptor, which leads to the modulation of various cellular processes. It has been shown to increase the release of calcium from the endoplasmic reticulum, which can lead to the activation of various signaling pathways. N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide has also been shown to modulate the activity of various ion channels, which can affect neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can affect mood and behavior. N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide has also been shown to inhibit the activity of the NMDA receptor, which is involved in regulating synaptic plasticity and learning and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of cellular processes. It has also been shown to be relatively stable and easy to synthesize. However, one of the limitations of using N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide. One direction is to further investigate its potential use in cancer research, particularly in the development of novel cancer therapies. Another direction is to study its effects on neuronal excitability and synaptic plasticity, which can have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, the development of more soluble analogs of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide could improve its in vivo efficacy and allow for more widespread use in scientific research.
In conclusion, N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide is a synthetic compound that has been studied extensively for its potential use in scientific research. It has a high affinity for the sigma-1 receptor and has been shown to have various biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for its study that could have important implications for various scientific research fields.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide has been studied for its potential use in various scientific research fields such as neuroscience, cancer research, and drug discovery. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in regulating various cellular processes such as calcium signaling and protein folding. N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O5/c1-28-19-11-14(12-20(29-2)21(19)30-3)22(27)25-17-10-13(8-9-15(17)24)23-26-16-6-4-5-7-18(16)31-23/h4-12H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUZRDRCHINQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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